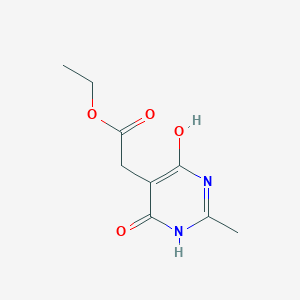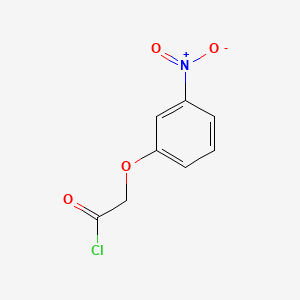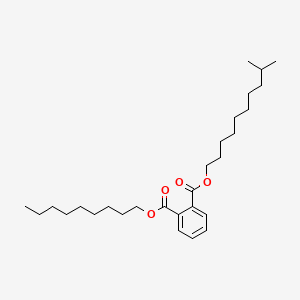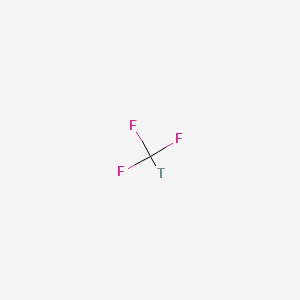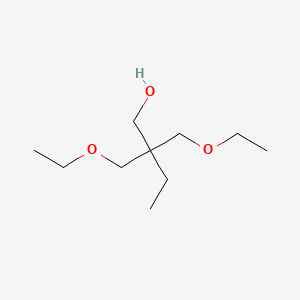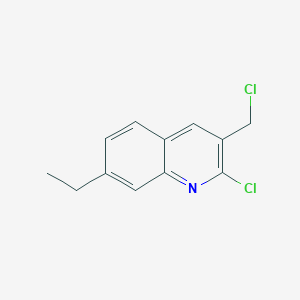![molecular formula C14H19BClNO3 B12641968 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a cyclohexyl(methyl)carbamoyl group attached to a benzene ring. The boronic acid group is particularly significant as it plays a crucial role in various chemical reactions, especially in Suzuki–Miyaura coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the introduction of the chloro and cyclohexyl(methyl)carbamoyl groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This step often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is crucial for the formation of biaryl compounds and other complex molecules.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the chloro and cyclohexyl(methyl)carbamoyl groups, making it less sterically hindered.
4-Chlorophenylboronic Acid: Similar structure but lacks the cyclohexyl(methyl)carbamoyl group.
Cyclohexylboronic Acid: Lacks the aromatic ring and chloro substituent.
Uniqueness
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid is unique due to the combination of its boronic acid group, chloro substituent, and cyclohexyl(methyl)carbamoyl group. This unique structure imparts specific reactivity and steric properties, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
属性
分子式 |
C14H19BClNO3 |
|---|---|
分子量 |
295.57 g/mol |
IUPAC 名称 |
[4-chloro-3-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H19BClNO3/c1-17(11-5-3-2-4-6-11)14(18)12-9-10(15(19)20)7-8-13(12)16/h7-9,11,19-20H,2-6H2,1H3 |
InChI 键 |
QFKAIZXJNWXPER-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N(C)C2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
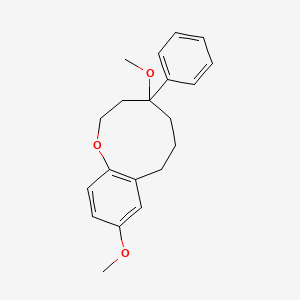
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
